Ethyl-d5 3-Methyl-2-butenoate

Bioanalysis Mass Spectrometry LC-MS/MS

Ethyl-d5 3-Methyl-2-butenoate is a stable isotope-labeled analog of the volatile organic compound ethyl 3-methyl-2-butenoate, wherein five hydrogen atoms on the ethyl ester group are replaced by deuterium (²H). This pentadeuteration yields a molecular formula of C₇H₇D₅O₂ and a molecular weight of 133.2 g/mol, a distinct +5 Da mass shift from the unlabeled parent compound (C₇H₁₂O₂, MW 128.17 g/mol).

Molecular Formula C₇H₇D₅O₂
Molecular Weight 133.2
Cat. No. B1161742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-d5 3-Methyl-2-butenoate
Synonyms3-Methyl-2-butenoic Acid Ethyl-d5 Ester;  3-Methyl-2-butenoic Acid Ethyl-d5 Ester;  Ethyl-d5 3,3-Dimethylacrylate;  Ethyl-d5 3-Methyl-2-butenoate;  Ethyl-d5 3-Methylcrotonate;  Ethyl-d5 Dimethylacrylate;  Ethyl-d5 Isobutenoate;  Ethyl-d5 Isopropylideneaceta
Molecular FormulaC₇H₇D₅O₂
Molecular Weight133.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-d5 3-Methyl-2-butenoate: A Critical Pentadeuterated Internal Standard for Bioanalytical and Synthetic Research


Ethyl-d5 3-Methyl-2-butenoate is a stable isotope-labeled analog of the volatile organic compound ethyl 3-methyl-2-butenoate, wherein five hydrogen atoms on the ethyl ester group are replaced by deuterium (²H). This pentadeuteration yields a molecular formula of C₇H₇D₅O₂ and a molecular weight of 133.2 g/mol, a distinct +5 Da mass shift from the unlabeled parent compound (C₇H₁₂O₂, MW 128.17 g/mol) . As a result of this precise isotopic labeling, the compound is not a drug candidate but a specialized analytical reagent, primarily employed as an internal standard in mass spectrometry and a mechanistic probe in nuclear magnetic resonance (NMR) spectroscopy . This product is supplied for research use only, with a typical purity of 95% .

Why Ethyl-d5 3-Methyl-2-butenoate Is Not a Drop-In Replacement for Unlabeled or Other Isotopologues


The procurement of Ethyl-d5 3-Methyl-2-butenoate is not interchangeable with its unlabeled counterpart (ethyl 3-methyl-2-butenoate) or other deuterated analogs like Ethyl 3-Methyl-2-butenoate-d6 due to fundamental differences in analytical performance. In mass spectrometry, the +5 Da mass shift of Ethyl-d5 enables it to serve as an ideal internal standard, as its signal is completely resolved from the analyte's [M+H]+ ion, eliminating ion suppression or interference [1]. The specific location of the five deuterium atoms on the ethyl group also creates a unique NMR spectroscopic signature, allowing for precise tracking of this moiety in reaction mechanism studies without the complex spectral crowding that a perdeuterated (-d6) compound might introduce . Substituting the unlabeled compound would forfeit all isotopic resolution, rendering it useless as an internal standard. Similarly, substituting the -d6 analog would provide a different mass shift and isotopic distribution, which could complicate quantitation and fail to match established protocols. The following quantitative evidence defines precisely where Ethyl-d5 differentiates itself.

Quantifiable Differentiation of Ethyl-d5 3-Methyl-2-butenoate vs. Analogs: A Comparative Evidence Assessment


Mass Spectrometry: Distinct +5 Da Mass Shift vs. Unlabeled Parent Compound

As a pentadeuterated isotopologue, Ethyl-d5 3-Methyl-2-butenoate exhibits a molecular ion mass shift of +5.03 Da relative to the unlabeled ethyl 3-methyl-2-butenoate . This mass difference is critical for its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it co-elutes with the analyte but is detected in a separate, interference-free channel. In contrast, the unlabeled analog would be indistinguishable from the analyte, providing no means for quantification [1]. The -d6 isotopologue, with a +6 Da shift, would also provide a distinct mass channel but its isotopic distribution (M, M+1, M+2) would differ, potentially impacting the accuracy of peak area integration compared to the +5 Da shift, which provides optimal separation with minimal isotopic overlap .

Bioanalysis Mass Spectrometry LC-MS/MS Quantitation

NMR Spectroscopy: Specific Ethyl Group Deuteration vs. Unlabeled and Perdeuterated Analogs

The selective placement of five deuterium atoms exclusively on the ethyl ester moiety of Ethyl-d5 3-Methyl-2-butenoate offers a unique spectroscopic advantage. In ¹H NMR, the proton signals from the ethyl group are absent, simplifying the spectrum and reducing the region's signal crowding . This allows researchers to unambiguously track the fate of the ethyl group in reaction or metabolism studies without interference from other proton resonances. In contrast, the unlabeled compound would contribute a complex multiplet to this region, potentially obscuring signals of interest. The -d6 analog, which incorporates deuterium across the entire molecule, would result in a largely featureless proton spectrum, offering little to no site-specific information . The pentadeuterated form thus provides an optimal balance of spectral simplification and retention of key structural information from the non-deuterated part of the molecule .

Reaction Mechanisms NMR Spectroscopy Metabolic Tracing Synthetic Chemistry

Synthetic Utility: Validated Intermediate for Drug and Inhibitor Synthesis vs. Unlabeled Building Block

Ethyl-d5 3-Methyl-2-butenoate is not only an analytical standard but also a documented and commercially available building block for the synthesis of complex, biologically relevant molecules. Specifically, it has been utilized in the synthesis of the Endothelin-A antagonist ABT-546 and the preparation of the antidepressant Rolipram . Furthermore, it is employed as an intermediate in the synthesis of potent inhibitors of human inducible nitric oxide synthases . Using the pentadeuterated version in these syntheses allows for the creation of isotopically labeled drug candidates or mechanistic probes, enabling direct in vivo or in vitro tracking. In comparison, the unlabeled ethyl 3-methyl-2-butenoate, while also a synthetic intermediate, yields non-labeled products that cannot be tracked by MS or NMR without further modification .

Medicinal Chemistry Organic Synthesis Drug Discovery Isotope Tracing

Cost and Availability: Defined Commercial Supply vs. Unlabeled Bulk Commodity

The commercial availability of Ethyl-d5 3-Methyl-2-butenoate is established through multiple specialized vendors, providing a clear procurement pathway for researchers. For example, a 25 mg unit from Santa Cruz Biotechnology is priced at $380.00 , while a 25 mg unit from Biozol is listed at €677.00 . This contrasts sharply with the unlabeled ethyl 3-methyl-2-butenoate, which is a commodity chemical available at a fraction of the cost (e.g., 100 g for $17.00) . While the unlabeled analog is far more economical for large-scale synthetic work, it cannot serve as an internal standard or isotopic tracer. The defined pricing and unit sizes of the pentadeuterated compound reflect its specialized, high-value application as a research reagent rather than a bulk synthetic intermediate. This data enables accurate cost-benefit analysis for experimental design.

Research Procurement Stable Isotopes Budget Planning Lab Supplies

Optimal Procurement Scenarios for Ethyl-d5 3-Methyl-2-butenoate in Research and Development


LC-MS/MS Bioanalysis of Ethyl 3-Methyl-2-butenoate in Complex Matrices

In pharmacokinetic studies or environmental monitoring where ethyl 3-methyl-2-butenoate must be quantified from plasma, urine, or soil extracts, Ethyl-d5 3-Methyl-2-butenoate is the definitive internal standard. Its +5 Da mass shift ensures a unique, interference-free MRM transition, compensating for matrix effects, extraction losses, and ionization variability to achieve high accuracy and precision [1]. Using the unlabeled compound or a structural analog would introduce significant quantification errors.

Mechanistic Elucidation of Drug or Natural Product Synthesis Involving Ester Moieties

For chemists investigating reaction mechanisms where an ethyl 3-methyl-2-butenoate ester is a key intermediate or building block (e.g., in the synthesis of ABT-546 ), Ethyl-d5 serves as an ideal mechanistic probe. Its NMR-silent ethyl group simplifies analysis of reaction mixtures, while its mass shift allows the fate of the ester moiety to be tracked by MS through each synthetic step, providing unambiguous evidence of reaction pathways.

Synthesis of Deuterium-Labeled Drug Candidates and Metabolites

In medicinal chemistry programs aiming to create deuterated analogs of known drugs (e.g., Rolipram ) or their metabolites, Ethyl-d5 3-Methyl-2-butenoate is a strategic starting material. Its incorporation introduces a defined isotopic label into the final compound early in the synthesis. This approach is more efficient than late-stage hydrogen-deuterium exchange and yields a product suitable for subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) studies using MS detection .

Development and Validation of Stable Isotope Dilution Assays

Analytical laboratories developing new quantitative methods for detecting volatile organic compounds in food, environmental, or biological samples require a certified, high-purity isotopic standard. Ethyl-d5 3-Methyl-2-butenoate, with its defined molecular weight and established commercial availability , meets this need for the specific analyte ethyl 3-methyl-2-butenoate. Its use ensures the assay can be validated according to regulatory guidelines for accuracy, precision, and robustness.

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